1H-Benzotriazole-5-methanol,1-hydroxy-

Description

Overview of Benzotriazole (B28993) Derivatives in Organic Synthesis

Benzotriazole derivatives are highly valued in organic synthesis due to their unique chemical properties. indexcopernicus.comlupinepublishers.com They serve as versatile synthetic auxiliaries, a concept extensively developed by the Katritzky group. lupinepublishers.comnih.gov A key feature of benzotriazole is its ability to be easily introduced into a molecule and to function as an excellent leaving group. indexcopernicus.comlupinepublishers.com This dual capability makes it an invaluable tool for a multitude of chemical transformations. indexcopernicus.comlupinepublishers.com

The applications of benzotriazole derivatives in synthesis are extensive and include:

Acylation, Aroylation, and Substitution Reactions : N-acylbenzotriazoles, for instance, are stable and effective acylating agents, often superior to traditional acid chlorides, and have found significant use in peptide chemistry. lupinepublishers.com

Heterocyclic Synthesis : Benzotriazole is widely employed in the construction of various monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. indexcopernicus.comlupinepublishers.com

Carbon-Carbon Bond Formation : These derivatives are reactants in various reactions that lead to the formation of new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com

Peptide Synthesis : Benzotriazole methodology has been successfully extended to the synthesis of cyclic peptides through dimerization and macrocyclization approaches. lupinepublishers.com

The utility of benzotriazole derivatives is further underscored by their role as precursors for a variety of biologically active molecules. ijcrt.orgatamanchemicals.com

Significance of Hydroxymethyl and Hydroxy Substituents in Heterocyclic Frameworks

The introduction of hydroxymethyl (-CH2OH) and hydroxy (-OH) groups into heterocyclic frameworks can significantly influence the molecule's physical, chemical, and biological properties. researchgate.netrsc.org The presence of a hydroxymethyl group can enhance a compound's reactivity and solubility, particularly in polar solvents. cymitquimica.com This increased solubility is often advantageous in biological and pharmaceutical applications.

Substituents on heterocyclic rings serve as a powerful tool for modifying various characteristics of the parent molecule. researchgate.net The hydroxy functional group, in particular, can act as an electron donor and/or a pendent base, which can be crucial for catalyst activation in organometallic catalysis. rsc.org In the context of medicinal chemistry, N-hydroxy substituted heterocycles are an important class of compounds, with many exhibiting significant biological activity. nih.gov For instance, N-hydroxyindoles have attracted considerable attention as they form the core structure of some complex natural products and have been investigated as potential anti-cancer agents. nih.gov

Historical Context of Benzotriazole as a Synthetic Auxiliary

The use of benzotriazole as a versatile synthetic auxiliary in organic chemistry was pioneered and extensively developed by Alan R. Katritzky. nih.govethernet.edu.et Although the compound itself has been known for much longer, its systematic exploration as a tool for synthesis began to gain significant traction in the latter half of the 20th century. In 1980, benzotriazole was first reported as a synthetic auxiliary in organic chemistry. indexcopernicus.comlupinepublishers.com

The core principle behind its use is its ability to be readily attached to a substrate, facilitate a desired chemical transformation, and then be easily removed. ethernet.edu.etnih.gov This "easy on, easy off" approach, combined with the stability and low cost of benzotriazole, has made it an ideal synthetic companion for chemists. ethernet.edu.etnih.gov Over the years, the Katritzky group and others have demonstrated the broad applicability of this methodology in numerous publications, solidifying benzotriazole's place as a fundamental tool in the synthetic organic chemist's arsenal. nih.govacs.org The development of benzotriazole chemistry has enabled more efficient syntheses of complex molecules, including a wide range of heterocyclic compounds. indexcopernicus.comlupinepublishers.com

Interactive Data Table of Benzotriazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Benzotriazole | 95-14-7 | C₆H₅N₃ | 119.12 |

| 1H-Benzotriazole-1-methanol | 28539-02-8 | C₇H₇N₃O | 149.15 |

| N-acylbenzotriazoles | N/A | Varies | Varies |

| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | N/A | C₁₂H₁₂Cl₂N₂O₄ | 335.14 |

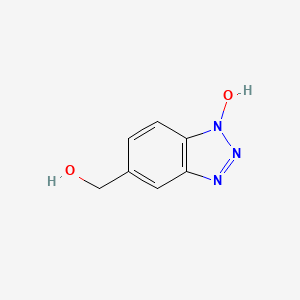

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O2 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(1-hydroxybenzotriazol-5-yl)methanol |

InChI |

InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2 |

InChI Key |

MAZRMNIQFNCZNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=NN2O |

Origin of Product |

United States |

Structural and Conformational Analysis of 1h Benzotriazole 5 Methanol, 1 Hydroxy

Theoretical Considerations of Benzotriazole (B28993) Tautomerism

Benzotriazole is an aromatic heterocyclic compound that exhibits prototropic tautomerism, primarily existing in two forms: 1H-benzotriazole and 2H-benzotriazole. researchgate.net This phenomenon involves the migration of a proton between the nitrogen atoms of the triazole ring. The relative stability of these tautomers has been a subject of considerable theoretical investigation. researchgate.netacs.org

Computational studies using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with methods like B3LYP, have been employed to determine the energetic landscape of this tautomeric equilibrium. researchgate.netresearchgate.net Early studies and experimental data in the solid state and solution indicated that the 1H-tautomer is the more stable and predominant form at room temperature. researchgate.net Theoretical calculations have shown that the energy difference between the two tautomers is subtle and can be influenced by the computational method and basis set used. For instance, while HF methods show a clear preference for the 1H-tautomer, MP2 results have sometimes favored the 2H form. researchgate.netresearchgate.net However, more advanced methods like coupled cluster, especially when including zero-point energy corrections, generally concur that the 1H-tautomer is energetically favored. researchgate.net

For the subject compound, 1H-Benzotriazole-5-methanol, 1-hydroxy-, the presence of a hydroxy group at the N1 position effectively "locks" the tautomeric form as 1H-benzotriazole. The tautomerism involving the migration of the triazole proton is precluded by the substitution of this proton with a hydroxyl group.

| Computational Method | Predicted Most Stable Tautomer (Unsubstituted Benzotriazole) | Reference |

|---|---|---|

| Hartree-Fock (HF) | 1H-Benzotriazole | researchgate.net |

| MP2 | 2H-Benzotriazole | researchgate.netresearchgate.net |

| B3LYP (with ZPE correction) | 1H-Benzotriazole | researchgate.net |

| Coupled Cluster (with ZPE correction) | 1H-Benzotriazole | researchgate.net |

Positional Isomerism of Hydroxymethyl and Hydroxy Groups on the Benzotriazole Scaffold

Positional isomerism in substituted benzotriazoles arises from the different possible attachment points for substituents on both the benzene (B151609) and triazole rings. For a di-substituted benzotriazole with hydroxymethyl and hydroxy groups, several isomers are possible.

The hydroxy group can be attached to one of the nitrogen atoms (N-hydroxy) or one of the carbon atoms of the benzene ring (phenolic). In the specified compound, "1-hydroxy-" indicates the hydroxyl group is on the N1 position of the triazole ring.

The hydroxymethyl group (-CH₂OH) is attached to the benzene portion of the scaffold. The benzene ring offers four possible substitution positions: 4, 5, 6, and 7. Due to the symmetry of the unsubstituted 1H-benzotriazole ring, the 4- and 7-positions are equivalent, as are the 5- and 6-positions. However, the presence of the 1-hydroxy group breaks this symmetry. Therefore, for 1-hydroxy-benzotriazole, the 4-, 5-, 6-, and 7-positions for the hydroxymethyl group are all chemically distinct, leading to four potential positional isomers. The title compound, 1H-Benzotriazole-5-methanol, 1-hydroxy-, specifies that the hydroxymethyl group is located at the 5-position.

| Isomer Name | Hydroxymethyl Position | Hydroxy Position |

|---|---|---|

| 1H-Benzotriazole-4-methanol, 1-hydroxy- | C4 | N1 |

| 1H-Benzotriazole-5-methanol, 1-hydroxy- | C5 | N1 |

| 1H-Benzotriazole-6-methanol, 1-hydroxy- | C6 | N1 |

| 1H-Benzotriazole-7-methanol, 1-hydroxy- | C7 | N1 |

Computational Studies on Molecular Geometry and Conformation

Computational chemistry provides powerful tools for investigating the three-dimensional structure, stability, and electronic properties of molecules like 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Ab initio and Density Functional Theory (DFT) are the predominant computational methods used to study benzotriazole derivatives. nih.govnih.gov Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory, derive their results from first principles without reliance on empirical data. researchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, offer a balance of computational cost and accuracy, making them widely used for calculating the geometries of organic molecules. nih.govmdpi.com

For 1H-Benzotriazole-5-methanol, 1-hydroxy-, these calculations would be used to perform geometry optimization, starting from an initial guess of the structure and finding the lowest energy conformation. The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. Furthermore, these methods can compute electronic properties, such as the molecular electrostatic potential map, which helps in understanding the molecule's reactivity. nih.gov

The presence of flexible substituents—the 1-hydroxy and 5-hydroxymethyl groups—means that 1H-Benzotriazole-5-methanol, 1-hydroxy- can exist in multiple conformations. The primary sources of this conformational flexibility are the rotation around several single bonds:

The C5-C(methanol) bond.

The C(methanol)-O bond.

The N1-O bond.

Conformational landscape analysis involves systematically exploring these rotational degrees of freedom to identify stable conformers (local energy minima) and the transition states that connect them. This is typically done by performing relaxed potential energy surface (PES) scans, where a specific dihedral angle is varied incrementally, and the energy is minimized at each step. iucr.org Such an analysis for the title compound would reveal the preferred orientations of the hydroxyl and hydroxymethyl groups relative to the benzotriazole ring and each other, providing insight into the most populated conformations at a given temperature.

The stability of different conformers is governed by a combination of steric and electronic effects, including intramolecular interactions. nih.gov In 1H-Benzotriazole-5-methanol, 1-hydroxy-, the most significant intramolecular interaction is expected to be hydrogen bonding.

Potential intramolecular hydrogen bonds could form between:

The hydrogen of the 1-hydroxy group and the N2 or N3 nitrogen atom of the triazole ring.

The hydrogen of the 5-hydroxymethyl group and a nitrogen atom of the triazole ring.

The hydrogen of the 1-hydroxy group and the oxygen of the 5-hydroxymethyl group (or vice-versa).

| Parameter | Description | Significance for 1H-Benzotriazole-5-methanol, 1-hydroxy- |

|---|---|---|

| Bond Lengths (e.g., N1-O, C5-C) | The equilibrium distance between two bonded atomic nuclei. | Defines the core geometry and indicates bond strength. |

| Bond Angles (e.g., C4-C5-C6, N1-N2-N3) | The angle formed between three connected atoms. | Determines the shape and potential strain within the ring systems. |

| Dihedral Angles (e.g., C4-C5-C-O) | The angle between two intersecting planes, defining rotation around a bond. | Crucial for describing the orientation of the -CH₂OH and -OH groups and identifying stable conformers. |

| Relative Energies | The calculated energy of a conformer relative to the most stable one. | Indicates the thermodynamic stability and predicted population of different conformers. |

Solid-State Structural Elucidation Methodologies

While computational methods provide invaluable insight into the gas-phase structure of a single molecule, experimental techniques are required to determine its structure in the solid state. The primary and most definitive method for this purpose is single-crystal X-ray diffraction . nih.govwikipedia.org

This technique involves irradiating a suitable single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule, from which the precise positions of the atoms can be determined. nih.gov A successful X-ray crystallographic analysis of 1H-Benzotriazole-5-methanol, 1-hydroxy- would provide unambiguous data on bond lengths, bond angles, and the specific conformation adopted in the crystal lattice. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the solid state. nih.gov

Other methodologies that support solid-state characterization include:

Infrared (IR) Spectroscopy: Can be used to identify functional groups and probe the hydrogen-bonding environment in the solid state.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the local chemical environment of atoms in the solid phase.

Together, these methods provide a comprehensive picture of the molecular structure, conformation, and intermolecular packing of 1H-Benzotriazole-5-methanol, 1-hydroxy- in its solid form.

X-ray Crystallography Techniques for Analogous Compounds

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been successfully applied to various benzotriazole derivatives, providing valuable data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

The data obtained from X-ray crystallography allows for the creation of detailed molecular models and provides the fundamental information needed to analyze intermolecular forces.

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 1-benzyl-1H-benzotriazole | Monoclinic | P2₁/c | 75.08 (8) (Benzotriazole/Phenyl) | nih.gov |

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P2₁/c | Not specified | mdpi.com |

| 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene | - | - | 88.74 (11) & 85.83 (10) (Benzotriazole/Central Ring); 57.08 (9) (Between Benzotriazole Units) | nih.gov |

| 1-benzyl-1H-benzotriazole 3-oxide monohydrate | - | - | 81.87 (15) (Benzotriazole/Phenyl) | researchgate.net |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of benzotriazole derivatives is governed by a combination of intermolecular forces, including hydrogen bonding and other weaker interactions, which together create a stable three-dimensional lattice. The presence of hydrogen bond donors (like -OH and N-H groups) and acceptors (the nitrogen atoms of the triazole ring and oxygen atoms) in these molecules leads to the formation of extensive hydrogen-bonding networks.

In the structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, the solid-state arrangement is characterized by intermolecular N⋯H-O hydrogen bonds, which link the molecules into an extended network. mdpi.com Similarly, the crystal structure of 1-benzyl-1H-benzotriazole 3-oxide monohydrate reveals that molecules are linked into one-dimensional chains by O—H···O hydrogen bonds involving the water molecule of hydration. researchgate.net

Beyond classical hydrogen bonds, weaker interactions also play a significant role. The structure of 1-benzyl-1H-benzotriazole shows pairs of weak C—H···N hydrogen bonds that form centrosymmetric dimers. nih.gov In the case of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the three-dimensional structure is primarily controlled by weak C—H⋯N and C—H⋯π interactions. nih.gov

Another common feature in the crystal packing of these aromatic systems is the presence of π–π stacking interactions. These occur between the electron-rich benzotriazole and other aromatic rings. For example, the packing of 1-benzyl-1H-benzotriazole is stabilized by weak π–π stacking interactions with a centroid-centroid distance of 3.673 (11) Å. nih.gov In 1-benzyl-1H-benzotriazole 3-oxide monohydrate, a similar π–π stacking interaction is observed with a centroid-centroid distance of 3.595 (3) Å. researchgate.net These interactions, collectively, dictate the final crystal architecture. Given that 1H-Benzotriazole-5-methanol, 1-hydroxy- contains both hydroxyl groups and the benzotriazole system, it is highly probable that its crystal structure is also dominated by extensive hydrogen bonding and potential π–π stacking.

| Compound | Interaction Types | Structural Motif | Reference |

|---|---|---|---|

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Intermolecular N⋯H-O hydrogen bonds | Extended hydrogen-bonded network | mdpi.com |

| 1-benzyl-1H-benzotriazole | Weak C—H···N hydrogen bonds; π–π stacking | Centrosymmetric dimers | nih.gov |

| 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene | Weak C—H⋯N and C—H⋯π interactions | Infinite chains forming slabs | nih.gov |

| 1-benzyl-1H-benzotriazole 3-oxide monohydrate | O—H···O hydrogen bonds; π–π stacking; C—H···O and C—H···π interactions | One-dimensional chains | researchgate.net |

Reactivity and Reaction Mechanisms

Role of the Hydroxymethyl Group in Organic Transformations

Benzotriazole (B28993) derivatives containing a hydroxymethyl group, particularly at the N1 position (1H-Benzotriazole-1-methanol), are well-established as safe and effective reagents for the in situ generation of anhydrous formaldehyde (B43269) in organic solvents. psu.edusigmaaldrich.comchemicalbook.com This reactivity stems from the ability of the benzotriazole moiety to act as a good leaving group, facilitating the release of formaldehyde under specific reaction conditions.

It is highly probable that 1-hydroxy-1H-benzotriazole-5-methanol can also serve as a formaldehyde equivalent, although the release mechanism would differ from N1-hydroxymethyl derivatives and may require more forcing conditions. The hydroxymethyl group on the benzene (B151609) ring is generally more stable than when attached to a nitrogen of the triazole ring. However, under certain thermal or catalytic conditions, it could potentially release formaldehyde.

Table 1: Comparison of Formaldehyde Equivalents

| Compound | Position of -CH₂OH | Conditions for Formaldehyde Release |

|---|---|---|

| 1H-Benzotriazole-1-methanol | N1 | Mild heating or reaction with nucleophiles |

As a primary alcohol, the hydroxymethyl group in 1-hydroxy-1H-benzotriazole-5-methanol is susceptible to oxidation. The reaction can be controlled to yield either the corresponding aldehyde (1-hydroxy-1H-benzotriazole-5-carbaldehyde) or be taken further to the carboxylic acid (1-hydroxy-1H-benzotriazole-5-carboxylic acid), depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used to stop the oxidation at the aldehyde stage.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent will typically oxidize the primary alcohol directly to the carboxylic acid.

Reduction of the alcohol functionality itself is not a common transformation. However, the presence of the benzotriazole ring and the N-hydroxy group opens up other potential reduction pathways for the molecule as a whole.

Reactivity of the Benzotriazole N-H and N-Substituents

The title compound possesses a 1-hydroxy substituent, meaning there is no N-H proton available for reaction on the N1 position. The reactivity is therefore centered on the N-hydroxy group and the potential for reactions at the N2 and N3 positions of the triazole ring.

The alkylation of benzotriazole and its derivatives can be complex, often yielding a mixture of N1 and N2-alkylated products. researchgate.net For 1-hydroxybenzotriazole (B26582), alkylation can occur on the nitrogen or the oxygen of the N-hydroxy group. However, studies have shown that in certain reactions, such as the HBTU-mediated conjugate addition, exclusive N-alkylation is observed, leading to the formation of benzotriazole N-oxides, rather than O-alkylation. nih.gov

Acylation reactions can also occur. For example, N-acylbenzotriazoles are useful acylating agents in their own right. nih.gov The N-hydroxy group can be acylated, and this modification is central to the role of HOBt in peptide synthesis, where it forms an active ester. It is expected that 1-hydroxy-1H-benzotriazole-5-methanol would undergo similar N-acylation reactions, with the hydroxymethyl group potentially requiring protection depending on the reaction conditions.

Table 2: Potential Sites of Alkylation/Acylation

| Reagent Type | Potential Reaction Site | Resulting Structure |

|---|---|---|

| Alkylating Agent | N2 or N3 position | N-alkylated benzotriazole N-oxide |

| Alkylating Agent | Oxygen of N-OH | O-alkylated derivative |

The N-O bond in 1-hydroxybenzotriazoles and their N-oxide tautomers can be cleaved through reduction, a process known as N-deoxygenation. This reaction effectively removes the hydroxyl group from the N1 position, yielding the corresponding benzotriazole. This process has been demonstrated in the synthesis of N-(2-hydroxyaryl)-benzotriazoles, where a sequential N-O bond cleavage occurs under mild conditions. researchgate.net This reactivity highlights that the N-hydroxy group can act as a removable directing group in certain synthetic strategies.

Reactivity Associated with the Hydroxy Group on the Benzotriazole Ring

The N-hydroxy group is the most prominent functional group in terms of the typical applications of HOBt and its derivatives. wikipedia.org It imparts acidic properties to the molecule and is crucial for its role as a coupling additive in peptide synthesis. guidechem.comjcsp.org.pklookchem.com

The primary function of the N-hydroxy group in this context is to react with an activated carboxylic acid (often activated by a carbodiimide) to form an active ester. This HOBt-ester is more stable than the initial activated species but highly reactive towards amines, facilitating the formation of an amide (peptide) bond. Crucially, this pathway suppresses side reactions and minimizes the loss of stereochemical integrity (racemization) of the amino acids. wikipedia.org

The presence of the hydroxymethyl group at the 5-position is expected to modify the electronic properties of the benzotriazole ring system, which could, in turn, influence the acidity and reactivity of the N-hydroxy group. Electron-donating or withdrawing substituents on the benzene ring are known to affect the pKa and catalytic efficiency of HOBt derivatives. jcsp.org.pk For instance, electron-withdrawing groups can increase the acidity and the rate of subsequent reactions. nih.gov The hydroxymethyl group is generally considered to be weakly electron-donating, which might slightly decrease the acidity of the N-hydroxy group compared to unsubstituted HOBt.

Proton Transfer and Acid-Base Equilibria

The 1-hydroxy group of 1-hydroxybenzotriazole (HOBt) derivatives imparts acidic properties to the molecule. The acidity of HOBt and its substituted analogues has been a subject of study, as it is crucial for their function as additives in peptide synthesis and other organic reactions. The dissociation constant (pKa) is a key parameter in understanding these acid-base equilibria.

The pKa of the parent 1-hydroxybenzotriazole in 95% acetonitrile-water has been determined spectrophotometrically. jcsp.org.pk This value is influenced by substituents on the benzene ring. Electron-withdrawing groups are known to increase the acidity (decrease the pKa) of the N-hydroxy proton. For instance, derivatives of HOBt with electron-withdrawing groups such as chloro, trifluoromethyl, or nitro groups at the 6-position are more acidic than the parent HOBt. jcsp.org.pk Conversely, the 5-methanol group in 1H-Benzotriazole-5-methanol, 1-hydroxy- is a weakly electron-donating group, which would be expected to slightly decrease the acidity (increase the pKa) compared to the unsubstituted HOBt.

In basic conditions, the hydroxyl group can be deprotonated to form the corresponding organic salt. guidechem.com This anionic form is a key nucleophile in many of its reactions.

Table 1: pKa Values of 1-Hydroxybenzotriazole and its Derivatives in 95% Acetonitrile-Water jcsp.org.pk

| Compound | pKa |

| 1-Hydroxybenzotriazole (HOBt) | 6.55 |

| 1-Hydroxy-6-chlorobenzotriazole | 5.85 |

| 1-Hydroxy-6-trifluoromethylbenzotriazole | 5.45 |

| 1-Hydroxy-6-nitrobenzotriazole | 4.90 |

| 7-Aza-1-hydroxybenzotriazole (HOAt) | 5.60 |

| 4-Aza-1-hydroxybenzotriazole (4-HOAt) | 5.20 |

This table is interactive. You can sort and filter the data.

Nucleophilic and Electrophilic Activation

1-Hydroxybenzotriazole derivatives are widely utilized as nucleophilic additives, particularly in peptide synthesis, to enhance the efficiency of amide bond formation. nih.govnbinno.com They function by reacting with an activated carboxylic acid, such as one treated with a carbodiimide (B86325), to form an active ester. This HOBt-ester is more susceptible to nucleophilic attack by an amine than the carbodiimide-activated intermediate, thereby facilitating peptide bond formation and reducing side reactions. nih.govtaylorandfrancis.com The nucleophilicity of the HOBt anion is central to this catalytic role.

The hydroxyl group of 1-hydroxybenzotriazole can also undergo electrophilic attack. For example, it can be acylated or alkylated. The acylation of HOBt can lead to a mixture of O-acylated and N-acylated products, with the regiochemical outcome being influenced by steric factors and solvent effects. semanticscholar.org Increased steric bulk on the electrophile tends to favor the formation of the O-acylated product. semanticscholar.org

Mechanistic Investigations of Complex Reactions Involving the Compound Scaffold

The benzotriazole scaffold, particularly with a 1-hydroxy substituent, is involved in a variety of complex reaction mechanisms that have been the subject of detailed investigations.

Studies on Radical Species and Reaction Intermediates

The involvement of radical species in reactions of N-hydroxybenzotriazoles has been noted. For instance, the benzotriazolyl radical can be formed, and its quenching by an alcohol can lead to the formation of an α-hydroxy radical. figshare.com This intermediate can then mediate hydrogen atom transfer or be oxidized to an aldehyde. figshare.com The ability of 1-hydroxybenzotriazole to act as a radical scavenger is also recognized. nbinno.com

In the context of peptide synthesis, the key reaction intermediates are the HOBt-activated esters. taylorandfrancis.com These intermediates are crucial for minimizing racemization and improving the yield of the desired peptide. nbinno.comchemicalbook.com The stability and reactivity of these intermediates are influenced by the electronic properties of the benzotriazole ring.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies have been performed on reactions involving 1-hydroxybenzotriazole derivatives to elucidate their reaction mechanisms and leaving group ability. The aminolysis of activated esters derived from HOBt has been investigated, and second-order rate constants have been determined. For example, the reactions of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with various amines in different solvents have been studied, revealing that the 1-hydroxybenzotriazolyl anion acts as the leaving group. scirp.org

Table 2: Second-Order Rate Constants (kA in L·mol-1·s-1) for the Reaction of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene with Amines at 25°C scirp.org

| Amine | Solvent | kA (L·mol-1·s-1) |

| Morpholine | Methanol (B129727) | 1.2 x 10-2 |

| Morpholine | Acetonitrile | 2.5 x 10-2 |

| Morpholine | Toluene | 8.0 x 10-4 |

| Cyclohexylamine | Methanol | 9.5 x 10-3 |

| Cyclohexylamine | Acetonitrile | 1.8 x 10-2 |

| Cyclohexylamine | Toluene | 5.0 x 10-4 |

| Aniline | Methanol | 1.5 x 10-4 |

| Aniline | Acetonitrile | 3.0 x 10-4 |

| Aniline | Toluene | 1.0 x 10-5 |

This table is interactive. You can sort and filter the data.

Thermodynamic studies on 1-hydroxybenzotriazole have often focused on its solubility in various solvents, which is a critical factor for its application in synthesis. acs.orgresearchgate.net The dissolution of HOBt in different solvents is associated with changes in enthalpy and entropy, which have been determined experimentally. acs.orgresearchgate.net These thermodynamic parameters are essential for optimizing reaction and purification processes.

Solvent Effects on Reaction Pathways

The solvent can have a significant impact on the reaction pathways and outcomes of reactions involving 1-hydroxybenzotriazole. For instance, the regiochemical outcome of HOBt acylation is subject to a Curtin-Hammett effect, where the tautomeric equilibrium of HOBt in different solvents influences the product distribution. semanticscholar.org In polar solvents, the equilibrium can be shifted in a way that favors the formation of the O-acylated adduct. semanticscholar.org

Kinetic studies on the aminolysis of HOBt-activated compounds also demonstrate a strong solvent dependence. scirp.org As shown in the table above, the reaction rates are significantly different in protic (methanol), polar aprotic (acetonitrile), and nonpolar (toluene) solvents, highlighting the role of the solvent in stabilizing transition states and solvating reactants and products. The solubility of 1-hydroxybenzotriazole itself varies considerably with the solvent, which in turn affects its availability and reactivity in a given reaction medium. acs.org

Computational and Theoretical Studies

Reaction Pathway Modeling and Transition State Analysis5.3.1. Theoretical Investigations of Degradation Mechanisms 5.3.2. Elucidation of Rate-Determining Steps

Without dedicated scholarly research on this particular molecule, any attempt to generate content for the requested outline would be speculative and would require extrapolating data from different, albeit related, compounds. This would not meet the required standards of scientific accuracy for the specific subject of this article.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules, including their conformational preferences and flexibility. For benzotriazole (B28993) derivatives, MD simulations, often in conjunction with quantum chemical calculations like Density Functional Theory (DFT), provide valuable information about their three-dimensional structures and the energy barriers associated with different conformations.

Studies on N-phenyl substituted benzotriazoles have shown that the presence of substituents on the phenyl ring can dramatically affect the molecule's preferred conformation and the energy required to rotate the rings relative to each other. For instance, computational analyses have revealed the minimum energy conformations and rotational energy barriers for various substituted N-phenyl-benzotriazoles. osti.gov

| Compound | Minimum Energy Conformation (N-N-C-C Dihedral Angle) | Rotational Energy Barrier (kcal/mol) |

| N-phenyl-benzotriazole | Co-planar | - |

| N-ortho-tolyl-benzotriazole | 136° (skewed) | 3.6 |

| N-2,6-dimethylphenyl-benzotriazole | 103° (mostly orthogonal) | 12.3 |

This table illustrates the impact of steric hindrance on the conformational preferences of N-phenyl-benzotriazole analogs. The increasing size of substituents on the phenyl ring leads to a more twisted minimum energy conformation and a higher energy barrier for rotation.

These findings are crucial as the conformational state of a molecule can dictate its ability to bind to a receptor or enzyme. A molecule that can readily adopt a bioactive conformation is more likely to exhibit a desired biological effect. MD simulations allow researchers to explore the conformational space available to a molecule and identify the most stable and accessible conformations. semanticscholar.orgmdpi.com The parameters for these simulations, such as force fields (e.g., GAFF) and the simulation conditions (e.g., temperature, pressure, solvent), are carefully chosen to mimic physiological environments. semanticscholar.orgmdpi.comrsc.org

Quantitative Structure–Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are important for a specific biological effect. For benzotriazole derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely applied. researchgate.netnih.govnih.gov

These methods build a statistical model by aligning a set of molecules and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) around them. The variations in these fields are then correlated with the observed biological activities.

A number of QSAR studies have been conducted on benzotriazole derivatives for various therapeutic targets, including their use as anticancer and antiviral agents. nih.govnih.govscirp.orgnih.govnanobioletters.com These studies have successfully generated models with good predictive power, as indicated by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| Biological Activity | QSAR Model | q² | r² | Field Contributions (CoMSIA) |

| Anticancer (HDAC Inhibitors) | CoMFA | 0.647 | 0.968 | - |

| CoMSIA | 0.685 | 0.928 | Steric, Electrostatic, H-bond Acceptor | |

| Anticancer (Src Inhibitors) | CoMFA | 0.526 | 0.781 | - |

| CoMSIA | 0.647 | 0.895 | Steric, Electrostatic, Hydrophobic | |

| Antiviral (HIV-1 Entry Inhibitors) | CoMFA | 0.625 | 0.996 | - |

| CoMSIA | 0.631 | 0.738 | Steric, Electrostatic, Hydrophobic, H-bond Donor |

This table summarizes the statistical results from various 3D-QSAR studies on benzotriazole derivatives. High q² and r² values indicate robust and predictive models. The field contributions in the CoMSIA models highlight the key molecular properties influencing the biological activity.

The output of CoMFA and CoMSIA studies is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour in a steric map might indicate that a bulky substituent is favored in that region, while a yellow contour would suggest that a smaller group is preferred. Similarly, blue and red contours in an electrostatic map indicate regions where positive or negative charges, respectively, would be beneficial for activity. nanobioletters.comnih.govnih.gov This information provides medicinal chemists with a rational basis for designing more potent and selective compounds.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1H-Benzotriazole-5-methanol, 1-hydroxy-, ¹H and ¹³C NMR would be the primary methods for assigning the carbon and hydrogen framework.

¹H NMR Spectroscopy: This technique would identify all unique proton environments. The aromatic region of the spectrum would be expected to show signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern would lead to a specific set of splitting patterns (e.g., doublets, doublet of doublets) that could confirm the 5-position of the hydroxymethyl group. A distinct signal, likely a singlet, would correspond to the two protons of the methylene (B1212753) group (-CH₂OH). Furthermore, exchangeable protons from the N-hydroxy (-N-OH) and the C-hydroxymethyl (-CH₂OH) groups would appear as broad singlets, the chemical shifts of which would be sensitive to solvent, concentration, and temperature.

2D NMR Techniques: To definitively link the proton and carbon signals and establish connectivity, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the -CH₂- group and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the position of the hydroxymethyl group by showing a correlation from the methylene protons to the quaternary carbons of the benzene ring.

Table 1: Expected ¹H and ¹³C NMR Signals for 1H-Benzotriazole-5-methanol, 1-hydroxy- Note: Specific chemical shifts (δ) are not available from literature searches and would need to be determined experimentally.

| Atom Type | Expected ¹H Signal | Expected ¹³C Signal | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Aromatic C-H | Multiple signals in aromatic region (approx. 7.0-8.0 ppm) | Multiple signals in aromatic region (approx. 110-150 ppm) | Correlations to other aromatic carbons |

| -CH₂OH | Singlet or Triplet (depending on coupling to OH) | Signal in aliphatic region (approx. 50-65 ppm) | Correlations to aromatic ring carbons |

| -CH₂OH | Broad singlet (exchangeable) | N/A | N/A |

| N-OH | Broad singlet (exchangeable) | N/A | N/A |

| Quaternary Aromatic/Triazole Carbons | N/A | Multiple signals in aromatic region | Correlations from nearby protons |

Benzotriazole (B28993) and its derivatives are known to exist in different tautomeric forms. The N-hydroxy group in 1H-Benzotriazole-5-methanol, 1-hydroxy- introduces the possibility of N-oxide or other tautomeric equilibria. NMR spectroscopy is a key technique for investigating these dynamics in solution. The presence of multiple tautomers at equilibrium would result in a doubling of NMR signals, with the ratio of the signal integrals corresponding to the population ratio of the tautomers. Variable temperature (VT) NMR studies could be used to observe if the equilibrium shifts with temperature or if the rate of exchange between forms changes, potentially causing signal coalescence at higher temperatures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1H-Benzotriazole-5-methanol, 1-hydroxy-, IR and Raman spectroscopy would be essential for confirming the presence of the two distinct hydroxyl groups.

Hydroxy (-OH) Stretching: A prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be strong evidence for the O-H stretching vibrations of both the N-hydroxy and C-hydroxymethyl groups. The broadness of this peak is due to hydrogen bonding.

C-O Stretching: A strong band in the IR spectrum, usually found in the 1000-1260 cm⁻¹ region, would correspond to the C-O stretching vibration of the primary alcohol in the hydroxymethyl group.

N-O Stretching: The N-O stretch from the N-hydroxy group would be expected in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: Sharp peaks around 3000-3100 cm⁻¹ (C-H stretch) and in the 1450-1600 cm⁻¹ region (C=C stretching) would confirm the presence of the aromatic benzene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzotriazole ring system, which may be weak or absent in the IR spectrum.

Table 2: Expected Vibrational Modes for 1H-Benzotriazole-5-methanol, 1-hydroxy- Note: Specific frequencies (cm⁻¹) are not available from literature searches and would need to be determined experimentally.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (N-OH and C-OH) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns.

For 1H-Benzotriazole-5-methanol, 1-hydroxy-, mass spectrometry would first be used to confirm its molecular weight (165.16 g/mol ). Upon ionization, the molecule would form a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The subsequent fragmentation would likely involve characteristic losses, such as the loss of water (H₂O), a hydroxyl radical (•OH), or formaldehyde (B43269) (CH₂O) from the hydroxymethyl group. The fragmentation of the benzotriazole ring itself often leads to the loss of a nitrogen molecule (N₂), which would be a key diagnostic peak.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, HRMS would be used to confirm the molecular formula C₇H₇N₃O₂ by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing the target compound from any potential isomers or impurities with the same nominal mass.

Table 3: Key Mass Spectrometry Data for 1H-Benzotriazole-5-methanol, 1-hydroxy-

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₇H₇N₃O₂ | Elemental Composition |

| Nominal Mass | 165 | Integer Molecular Weight |

| Calculated Exact Mass (for [M+H]⁺) | 166.0611 | High-accuracy mass for HRMS confirmation |

| Key Fragmentation Losses | -N₂ (28), -H₂O (18), -CH₂O (30) | Structural information based on lost neutral fragments |

Tandem Mass Spectrometry (MS/MS) for Product Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds, including reaction intermediates and degradation products. In the context of benzotriazole derivatives, MS/MS is crucial for identifying transformation products that may arise from environmental or industrial processes. The technique involves multiple stages of mass analysis, typically including the isolation of a specific parent ion and its subsequent fragmentation into product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For benzotriazole compounds, MS/MS analysis often begins with the ionization of the molecule, commonly forming a protonated molecule [M+H]⁺ in positive ion mode. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

In the study of the photocatalytic transformation of 1H-Benzotriazole, a compound closely related to 1H-Benzotriazole-5-methanol, 1-hydroxy-, researchers have identified hydroxylated intermediates. nih.gov The mass spectra of these products revealed characteristic fragmentation patterns. For example, the MS² spectra of monohydroxylated benzotriazole products showed two primary product ions resulting from the sequential loss of nitrogen gas (N₂) and carbon monoxide (CO). nih.gov This fragmentation is explained by the formation of an aziridinic cation, its rearrangement to a tropylium (B1234903) cation, and the subsequent loss of CO to form a stable pyridinic cation. nih.gov

This established fragmentation behavior of the benzotriazole core allows researchers to identify unknown metabolites or degradation products. By observing these characteristic neutral losses, the presence of the benzotriazole scaffold within a larger molecule can be confirmed.

Table 1: Illustrative MS/MS Fragmentation Data for a Generic Monohydroxylated Benzotriazole

| Parent Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Lost Fragment |

| 136.048 | 108.042 | 28.006 | N₂ |

| 108.042 | 80.047 | 27.995 | CO |

This interactive table is based on fragmentation patterns reported for hydroxylated 1H-Benzotriazole and serves as an example of the data obtained through MS/MS analysis. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Visible (UV-Vis) spectroscopy is a widely used technique for studying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing aromatic and conjugated molecules like benzotriazole derivatives, which exhibit characteristic electronic transitions. process-insights.com These compounds are known for their application as UV stabilizers in materials like plastics because they strongly absorb harmful UV radiation and dissipate the energy efficiently. rsc.orgcsic.es

The UV spectrum of a benzotriazole derivative provides valuable information about its electronic structure. Typically, 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives show strong absorption bands in the range of 330–360 nm. rsc.org The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the specific substituents on the benzotriazole ring system. researchgate.netnih.gov For instance, the introduction of an electron-donating group can cause a bathochromic (red) shift to a longer wavelength. rsc.org

Beyond qualitative analysis of electronic transitions, UV-Vis spectroscopy is a robust method for quantitative analysis. By measuring the absorbance of a series of samples with known concentrations, a calibration model can be developed based on the Beer-Lambert law. process-insights.com This allows for the rapid and reliable determination of the concentration of the compound in unknown samples. process-insights.com This method is valued for its simplicity, speed, and cost-effectiveness compared to other quantitative techniques. process-insights.com

Table 2: Example UV-Visible Absorption Maxima for Benzotriazole Derivatives in Methanol (B129727)

| Compound | Absorption Maximum (λmax) |

| Benzotriazole Derivative 1 | 337 nm |

| Benzotriazole Derivative 2 | 342 nm |

| Benzotriazole Derivative 3 | 356 nm |

This interactive table presents data for several hybrid 1,8-naphthalimide-benzotriazole compounds to illustrate the typical UV absorption range for such derivatives. rsc.org

Coordination Chemistry of Benzotriazole Based Ligands

1H-Benzotriazole-5-methanol, 1-hydroxy- as a Ligand in Metal Complexes

There are no documented instances in the scientific literature of 1H-Benzotriazole-5-methanol, 1-hydroxy- being utilized as a ligand in the synthesis of metal complexes. Research into its potential to coordinate with various metal centers has not yet been reported.

Chelation Modes and Coordination Geometries

Due to the absence of synthesized and structurally characterized metal complexes involving this ligand, its potential chelation modes and the resulting coordination geometries remain purely speculative. The presence of the N-hydroxy group, the triazole nitrogen atoms, and the methanol (B129727) oxygen suggests potential for various binding modes, but these have not been experimentally verified.

Formation of Polynuclear Coordination Clusters and Coordination Polymers

The ability of benzotriazole-based ligands to bridge multiple metal centers is a key feature in the formation of polynuclear clusters and coordination polymers. However, no such structures have been reported for 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Spectroscopic Signatures of Metal-Ligand Interactions

Without experimental data from synthesized complexes, the characteristic spectroscopic signatures (e.g., in IR, UV-Vis, or NMR spectroscopy) that would arise from the interaction of 1H-Benzotriazole-5-methanol, 1-hydroxy- with metal ions are unknown.

Theoretical Modeling of Coordination Complexes

Computational studies, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of coordination complexes. However, no theoretical modeling studies have been published for complexes containing the 1H-Benzotriazole-5-methanol, 1-hydroxy- ligand.

Applications in Advanced Chemical Synthesis

Precursor in Complex Organic Molecule Construction

The benzotriazole (B28993) moiety, particularly when functionalized with a hydroxyl group at the 1-position, serves as an excellent activating group and leaving group. This dual functionality makes HOBt and its analogs powerful tools in the synthesis of intricate organic molecules.

Similar to the synthesis of their nitrogen-containing counterparts, benzotriazole derivatives are instrumental in the formation of oxygen-containing heterocycles. nih.gov The benzotriazole group can act as a temporary placeholder that, upon activation, is displaced by an oxygen nucleophile to form the heterocyclic ring. This strategy has been utilized in the synthesis of dihydrofurans and other oxygen-containing ring systems. nih.gov The ability to generate α-hydroxy ketones from 1-(1-alkenyl)benzotriazoles showcases the utility of this class of compounds as synthetic equivalents for complex functionalities. nih.gov

Use as a Building Block in Peptide Synthesis and Peptidomimetics (e.g., as an HOBt analog)

1-Hydroxybenzotriazole (B26582) (HOBt) is a paramount reagent in peptide synthesis, primarily employed to suppress racemization and enhance the efficiency of amide bond formation. prepchem.comcymitquimica.com It is often used in conjunction with a carbodiimide (B86325) coupling agent. nih.gov The mechanism involves the in situ formation of an HOBt active ester of the carboxylic acid, which is more reactive towards the amine component and less prone to side reactions than the carbodiimide-activated intermediate alone. cymitquimica.com

The development of HOBt analogs has been an active area of research to further improve coupling efficiency and reduce side reactions. While specific data on 1H-Benzotriazole-5-methanol, 1-hydroxy- as an HOBt analog is not available, the core principle of its function would be similar. The effectiveness of HOBt and its derivatives is attributed to their ability to act as excellent leaving groups and to the acidity of the N-hydroxy moiety. chemicalbook.com

| Parameter | Function in Peptide Synthesis | Key Advantage |

| Racemization Suppression | Minimizes the epimerization of stereocenters during coupling. | Preserves the stereochemical integrity of the amino acids. cymitquimica.com |

| Active Ester Formation | Reacts with activated carboxylic acids to form highly reactive esters. | Increases the rate and yield of amide bond formation. prepchem.comcymitquimica.com |

| Side Reaction Prevention | Reduces the formation of unwanted byproducts. | Leads to purer peptide products and simplifies purification. chemicalbook.com |

Role in Catalysis

Derivatives of benzotriazole have demonstrated catalytic activity in various organic transformations. For instance, 1H-Benzotriazole-1-methanol has been shown to catalyze the hydrolysis of phenyl esters of α-furoic acid. sigmaaldrich.com This catalytic role is attributed to the ability of the benzotriazole moiety to participate in the reaction mechanism, potentially through nucleophilic catalysis or by stabilizing transition states. While the specific catalytic applications of 1H-Benzotriazole-5-methanol, 1-hydroxy- are not documented, its structural similarity to other catalytically active benzotriazoles suggests potential in this area.

Precursor for Advanced Materials

Benzotriazole derivatives are valuable precursors in materials science due to their thermal stability, UV-absorbing properties, and ability to coordinate with metals. cymitquimica.com These properties make them suitable for incorporation into various materials to enhance their performance and durability.

Benzotriazole derivatives are utilized as UV stabilizers in polymer formulations. cymitquimica.com Their ability to absorb ultraviolet radiation helps to protect the polymer from photodegradation, thereby extending the material's lifespan. The hydroxymethyl group in compounds like 1H-Benzotriazole-1-methanol provides a reactive site that can be used to chemically incorporate the benzotriazole unit into a polymer backbone. This covalent attachment prevents leaching of the stabilizer and ensures long-term protection. While direct evidence for the use of 1H-Benzotriazole-5-methanol, 1-hydroxy- in polymer synthesis is lacking, its bifunctional nature (hydroxyl and N-hydroxy groups) suggests it could be a versatile monomer or additive for creating functional polymers with enhanced properties.

Supramolecular Assembly Applications

The principles of crystal engineering guide the rational design of crystalline solids by controlling intermolecular interactions to achieve desired structural motifs and material properties. scholaris.camdpi.com Benzotriazole and its derivatives are valuable building blocks in supramolecular chemistry due to their ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com

The functional groups on the benzotriazole ring, such as hydroxyl and hydroxymethyl groups, can act as hydrogen bond donors and acceptors, directing the assembly of molecules into predictable patterns. For instance, the hydroxyl group of HOBt can form strong hydrogen bonds, influencing the packing of molecules in the solid state. While specific studies on the supramolecular assembly of 1H-Benzotriazole-5-methanol, 1-hydroxy- are scarce, the known behavior of related benzotriazole derivatives suggests its potential to form intricate hydrogen-bonded networks.

The ability to form predictable supramolecular structures is crucial for the development of new materials with tailored properties, such as porous solids for gas storage or materials with specific optical or electronic characteristics. The interplay of hydrogen bonding and π-π stacking in benzotriazole derivatives can lead to the formation of one-, two-, or three-dimensional networks, the topologies of which are dictated by the substitution pattern on the benzotriazole core.

Table 1: Potential Intermolecular Interactions Involving 1-Hydroxybenzotriazole Derivatives

| Interaction Type | Participating Functional Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | -OH, -CH₂OH, Triazole N-atoms | Chains, sheets, 3D networks |

| π-π Stacking | Benzotriazole aromatic ring | Stacked columns, offset stacks |

| C-H···π Interactions | Aromatic C-H bonds and π-system | Tilted or herringbone packing |

Derivatization for Specialized Reagents

The derivatization of 1-hydroxybenzotriazole is a cornerstone of its application in advanced chemical synthesis, most notably in the realm of peptide synthesis. wikipedia.orgapexbt.com HOBt itself is widely used as an additive in carbodiimide-mediated coupling reactions to suppress racemization and improve the efficiency of amide bond formation. wikipedia.orgcreative-peptides.combachem.com This is achieved through the in situ formation of an HOBt active ester, which is more reactive than the carboxylic acid and less prone to side reactions. apexbt.com

The hydroxyl group of HOBt can be functionalized to create a variety of specialized reagents with enhanced reactivity or tailored properties. These derivatives are often employed as coupling reagents in their own right.

Key Derivatizations and Applications:

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are derived from HOBt and are highly efficient coupling reagents that can be used directly without the need for a carbodiimide. creative-peptides.compeptide.com These reagents have found widespread use in solid-phase peptide synthesis due to their high reactivity and ability to minimize side reactions. creative-peptides.com

Phosphonium Salts: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) is another HOBt-derived coupling reagent that has been instrumental in the synthesis of complex peptides.

Functionalized Esters: HOBt can be used to activate carboxylic acids, forming HOBt esters. This strategy has been applied in the synthesis of functionalized 4-hydroxy-2-quinolones, demonstrating the versatility of HOBt beyond peptide chemistry. oup.comoup.com The active ester of an N-substituted anthranilic acid, for example, can be used as an effective acylating agent. oup.com

The derivatization of HOBt allows for the fine-tuning of its chemical properties. For instance, the introduction of electron-withdrawing groups onto the benzotriazole ring can increase the acidity of the hydroxyl group, leading to the formation of better leaving groups and more reactive coupling agents. bachem.com

Table 2: Examples of HOBt-Derived Specialized Reagents

| Reagent Acronym | Full Name | Class | Primary Application |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Peptide coupling |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium Salt | Peptide coupling |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt | Peptide coupling |

| HOBt Esters | 1-(Acyloxy)benzotriazoles | Active Esters | Acylation reactions |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of benzotriazole (B28993) derivatives is an active area of research, with a growing emphasis on green chemistry principles. For a novel compound like 1H-Benzotriazole-5-methanol, 1-hydroxy-, future research would first need to establish a reliable synthetic pathway. Modern approaches, such as microwave-assisted organic synthesis (MAOS), have been shown to improve yields and reduce reaction times for other benzotriazole derivatives. A sustainable route to the target molecule would likely focus on minimizing the use of hazardous solvents, employing catalytic rather than stoichiometric reagents, and designing a process with high atom economy. The development of such a synthesis would be the foundational step for any further investigation of the compound's properties and applications.

Advanced Computational Approaches for Reactivity Prediction

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to build a theoretical profile of 1H-Benzotriazole-5-methanol, 1-hydroxy-. arabjchem.org These computational studies can provide insights into the molecule's electronic structure, potential reaction mechanisms, and predicted biological activity. bioengineer.orgacs.orgnih.gov For instance, modeling could help to understand how the specific substitution pattern influences the compound's stability, acidity, and potential as a corrosion inhibitor or a bioactive agent.

Exploration of New Catalytic Applications

Benzotriazole and its derivatives have found use as catalysts in various organic reactions. sigmaaldrich.comchemicalbook.com Once synthesized, 1H-Benzotriazole-5-methanol, 1-hydroxy- could be screened for its catalytic activity in a range of transformations. The presence of both a hydroxyl and a methanol (B129727) group on the benzotriazole scaffold might impart unique catalytic properties, potentially in areas such as asymmetric synthesis or oxidation-reduction reactions. Research in this area would involve systematic screening of the compound's performance in known catalytic processes and the rational design of new reactions based on its predicted electronic and steric characteristics.

Integration into Responsive Materials and Smart Systems

A significant application of benzotriazole is in the field of "smart" or "responsive" materials, particularly for corrosion protection. cnr.itacs.orgresearchgate.netsci-hub.se These systems are designed to release an active agent, such as a corrosion inhibitor, in response to a specific environmental trigger, like a change in pH. cnr.itresearchgate.netsci-hub.se Future research could explore the incorporation of 1H-Benzotriazole-5-methanol, 1-hydroxy- into such materials. The hydroxyl group could facilitate its incorporation into polymer matrices or nanocarriers, and its release could be triggered by stimuli relevant to the onset of corrosion. Investigating its efficacy as a corrosion inhibitor would be a crucial aspect of this research.

Methodologies for Isotope Labeling Studies

Isotope labeling is a critical tool in mechanistic studies and for tracing the metabolic fate of compounds. nih.govbohrium.comthieme-connect.comacs.orgx-chemrx.com For a new molecule like 1H-Benzotriazole-5-methanol, 1-hydroxy-, establishing methods for isotopic labeling (e.g., with 2H, 13C, or 15N) would be essential for in-depth studies of its reaction mechanisms and potential biological interactions. nih.govthieme-connect.com General methods for the isotopic labeling of N-heterocycles could be adapted for this specific compound. bohrium.comthieme-connect.comacs.org Such studies would provide fundamental insights into its chemical behavior and would be a prerequisite for any potential pharmacological investigations.

Q & A

Basic Question

- HPLC : Purity assessment (≥98%) using reverse-phase C18 columns with UV detection at 276 nm, as validated for related benzotriazoles .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., N–O bond angles in hydroxy derivatives ).

- NMR Spectroscopy : 1H/13C-NMR to identify proton environments and verify methanol/hydroxy group positions (e.g., δ ~5 ppm for hydroxyl protons ).

How does 1H-Benzotriazole-5-methanol,1-hydroxy- function in peptide synthesis?

Basic Question

It acts as a racemization inhibitor when used with carbodiimide coupling agents (e.g., DCC). The hydroxy group stabilizes reactive intermediates, preventing undesired stereochemical inversion during amide bond formation. Methodologically, it is added at 1–5 mol% relative to the carboxyl component .

What structural modifications enhance its biological activity?

Advanced Question

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups at the 5-position (e.g., halogens) improve antimicrobial potency .

- Methylation of the hydroxy group reduces hydrogen-bonding capacity, altering solubility and target interactions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like fungal CYP51 .

How can crystallographic data resolve contradictions in substituent orientation?

Advanced Question

Single-crystal X-ray diffraction (SC-XRD) quantifies bond angles and torsional strains. For example, hydroxy derivatives exhibit N(1)–O angles of 12.7°–24.2°, influencing reactivity . Conflicting reports on regiochemistry (e.g., 5- vs. 6-methanol isomers) can be resolved via comparative SC-XRD and 2D NMR (e.g., NOESY) .

What stability challenges arise under acidic/basic conditions?

Advanced Question

The hydroxy group undergoes hydrolysis at pH <2 or >10, forming benzotriazole quinones. Stability assays (e.g., HPLC monitoring at 25°C) show <5% degradation at pH 5–8 over 72 hours. Buffered systems (e.g., PBS) are recommended for long-term storage .

How does computational modeling optimize reaction yields?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition-state energies for cyclization steps. Solvent effects (e.g., acetic acid vs. methanol) are modeled via COSMO-RS, predicting 10–15% yield improvements by switching to polar aprotic solvents .

How does this compound compare to 5,6-dimethyl derivatives?

Advanced Question

Comparative studies using TGA and DSC reveal:

- Thermal Stability : 5,6-dimethyl derivatives decompose at 220°C vs. 195°C for the parent compound .

- Solubility : Dimethylation reduces aqueous solubility by 40% but enhances lipid membrane permeability (logP increase from 1.2 to 2.1) .

What protocols mitigate byproduct formation during synthesis?

Advanced Question

- Low-Temperature Diazotization : Maintain 0–5°C to suppress nitrosamine byproducts .

- Catalytic Acid : Use H2SO4 (0.1 M) instead of HCl to minimize chloride adducts .

- Purification : Gradient elution (hexane/EtOAc 9:1 to 1:1) on silica gel removes unreacted diamine precursors .

How is its corrosion inhibition efficacy quantified?

Advanced Question

Electrochemical impedance spectroscopy (EIS) in 0.1 M NaCl shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.